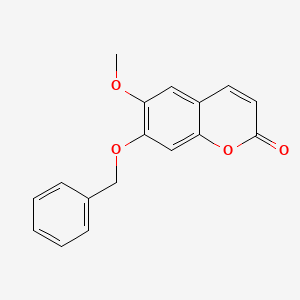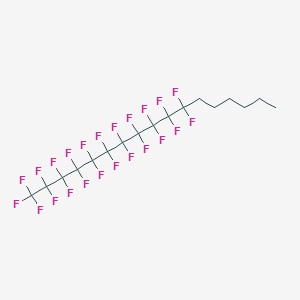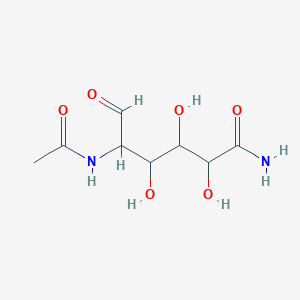![molecular formula C10H10ClN3O2 B12090356 Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 134044-64-7](/img/structure/B12090356.png)
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2-aminopyrimidine with ethyl chloroacetate in the presence of a base, followed by cyclization with a chlorinating agent to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrimidines, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5,7-dimethoxy-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate: This compound has additional methoxy groups, which can influence its reactivity and biological activity.
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the fused ring system, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
134044-64-7 |
|---|---|
Fórmula molecular |
C10H10ClN3O2 |
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-9(15)7-5-14-8(11)4-6(2)12-10(14)13-7/h4-5H,3H2,1-2H3 |
Clave InChI |
PYDBGUDFAXBQKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C(=CC(=NC2=N1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate](/img/structure/B12090276.png)






![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)



![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)


